Doxaminol
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Overview
Description
Doxaminol is a synthetic partial beta-adrenergic agonist with sympathomimetic activity. Doxaminol may bind to and stimulate beta-1-adrenergic receptors located in the myocardium. As a result, it leads to a positive inotropic effect and increases in cardiac output.
Scientific Research Applications
Hemodynamic Effects in Congestive Heart Failure
Doxaminol, an orally applicable beta-agonist, shows promising results in congestive heart failure. Its application increases cardiac output and stroke volume while maintaining pulmonary and systemic arterial pressure. Notably, it also decreases peripheral vascular resistance, indicating its potential in heart failure management (Bödigheimer et al., 1983).
Pharmacological Profile
Doxaminol, as a synthetic partial beta-adrenergic agonist, stimulates beta-1-adrenergic receptors in the myocardium. This action leads to a positive inotropic effect and increased cardiac output, highlighting its significance in cardiovascular pharmacology (Definitions, 2020).
Haemodynamic Effects in Healthy Volunteers
Studies on healthy volunteers show that Doxaminol exhibits effects on noninvasive cardiological indices similar to those observed after cardiac glycosides. It's observed to shorten systolic time intervals and standard echocardiographic parameters (Whiting et al., 1982).
Biotransformation and Pharmacokinetics
Research into the biotransformation of Doxaminol in dogs reveals the formation of metabolic products involving oxidative cleavage and conjugation processes, providing insights into its metabolism and elimination (Neidlein et al., 1990). Additionally, the pharmacokinetic behavior of Doxaminol, characterized by its rapid absorption and elimination, was studied in dogs, contributing to our understanding of its pharmacokinetic profile (Neidlein et al., 1990).
Interaction with Other Drugs
Doxaminol's interaction with other drugs, such as digoxin, indicates its potential to increase the cardiotonic action in heart failure management without significantly altering cardiotoxic doses (Sponer & Schaumann, 1985).
properties
CAS RN |
55286-56-1 |
---|---|
Product Name |
Doxaminol |
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethyl-methylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C26H29NO3/c1-27(17-21(28)19-29-22-10-3-2-4-11-22)16-15-24-23-12-6-5-9-20(23)18-30-26-14-8-7-13-25(24)26/h2-14,21,24,28H,15-19H2,1H3 |
InChI Key |
SZQLTQPHXXXMNC-UHFFFAOYSA-N |
SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
Canonical SMILES |
CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |
synonyms |
BM 10.188 doxaminol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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